molecular formula C18H14ClNO4 B11341405 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B11341405
M. Wt: 343.8 g/mol
InChI Key: UAIUVRZCQXCILL-UHFFFAOYSA-N
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Description

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with a chlorophenyl group and an oxoethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then cyclized using a suitable reagent to form the benzoxazepine ring. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazepines with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may disrupt bacterial cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its benzoxazepine ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C18H14ClNO4/c1-11-17(22)20(10-15(21)12-6-8-13(19)9-7-12)18(23)14-4-2-3-5-16(14)24-11/h2-9,11H,10H2,1H3

InChI Key

UAIUVRZCQXCILL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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